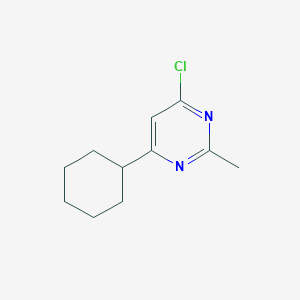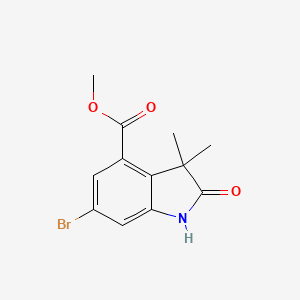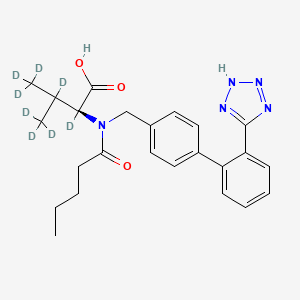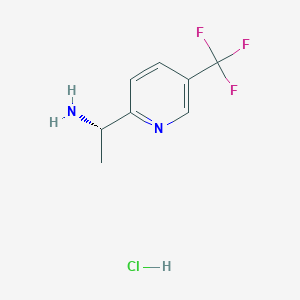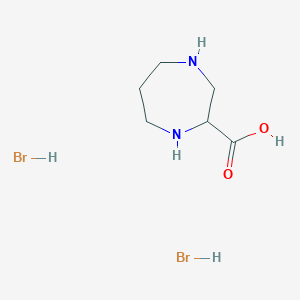
1,4-Diazepane-2-carboxylic acid dihydrobromide
Descripción general
Descripción
1,4-Diazepane-2-carboxylic acid dihydrobromide, also known as 1,4-diazepane-2-carboxylic acid dihydrobromide (DCB), is a derivative of 1,4-diazepane, a five-membered heterocyclic ring with two nitrogen atoms. It is a white, crystalline solid with a molecular weight of 301.06 g/mol and a melting point of 204-205 °C. DCB is a versatile molecule with many applications in the fields of medicine, biochemistry, and pharmacology. It is used as a reagent for the synthesis of various compounds, and as a starting material for the preparation of other derivatives. It is also used as a catalyst in organic synthesis, and as an intermediate in the synthesis of drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
1,4-Diazepane derivatives have been extensively studied for their synthesis and applications as intermediates in the production of various pharmaceutical compounds. A practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho-kinase inhibitor K-115, demonstrates the significance of 1,4-diazepane structures in medicinal chemistry. This process involves intramolecular Fukuyama–Mitsunobu cyclization, highlighting the synthetic utility of 1,4-diazepane derivatives in large-scale pharmaceutical production (Gomi et al., 2012).
Heterocyclic Compound Synthesis
The synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones showcases another vital application of 1,4-diazepane derivatives. This method employs a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to various heterocyclic compounds. Such developments are crucial for expanding the chemical space in drug discovery and development, providing novel scaffolds for pharmacological evaluation (Dzedulionytė et al., 2022).
Catalysis and Chemical Reactions
Manganese(III) complexes with 1,4-diazepane-based ligands have been explored for their potential in catalyzing olefin epoxidation reactions. These complexes demonstrate how the Lewis basicity of ligands, including 1,4-diazepane structures, can significantly influence reactivity and selectivity in epoxidation, highlighting the role of 1,4-diazepane derivatives in developing more efficient and selective catalysts (Sankaralingam & Palaniandavar, 2014).
Anticancer Agent Development
Research into novel homopiperazine derivatives, closely related to 1,4-diazepane structures, for anticancer applications demonstrates the therapeutic potential of diazepane derivatives. The synthesis and evaluation of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have shown promising anticancer activity, particularly against B-cell leukemic cell lines. This suggests that 1,4-diazepane derivatives could serve as valuable scaffolds in the design and development of new anticancer agents (Teimoori et al., 2011).
Propiedades
IUPAC Name |
1,4-diazepane-2-carboxylic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDPZBVRJEHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(NC1)C(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-2-carboxylic acid dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)
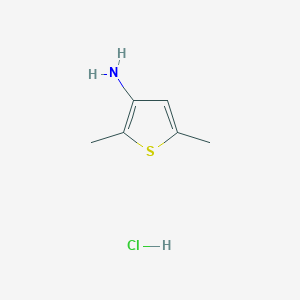
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)


